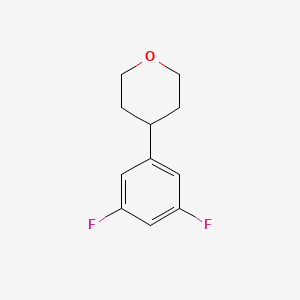
4-(3,5-difluorophenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-difluorophenyl)oxane is a chemical compound characterized by the presence of a tetrahydropyran ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)oxane typically involves the reaction of 3,5-difluorobenzaldehyde with tetrahydropyran under specific conditions. One common method includes:
Aldol Condensation: Reacting 3,5-difluorobenzaldehyde with a suitable enolate to form an aldol product.
Cyclization: The aldol product undergoes cyclization to form the tetrahydropyran ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-difluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-one.
Reduction: Formation of this compound-2-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,5-difluorophenyl)oxane has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)oxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-difluorophenyl)tetrahydro-2H-pyran
- 4-(2,5-difluorophenyl)tetrahydro-2H-pyran
- 4-(3,5-dimethylphenyl)tetrahydro-2H-pyran
Uniqueness
4-(3,5-difluorophenyl)oxane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)oxane |
InChI |
InChI=1S/C11H12F2O/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4H2 |
InChI Key |
VKUMFSBGFUBSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














